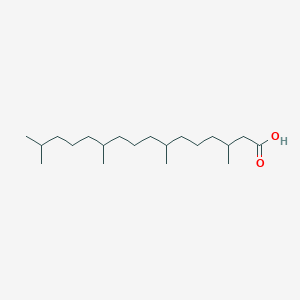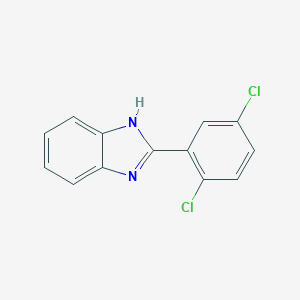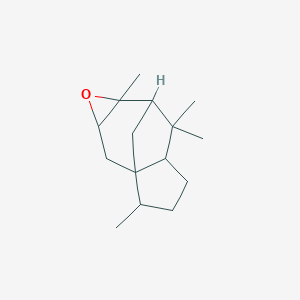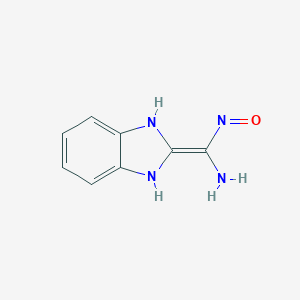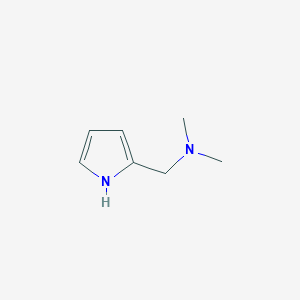
N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine
Vue d'ensemble
Description
“N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine”, also known as DMPM, is an organic compound derived from pyrrolidine, a nitrogen-containing five-membered heterocyclic compound . It has garnered significant attention for its potential applications in various fields .
Physical And Chemical Properties Analysis
“N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine” is a powder with a molecular weight of 124.19 . Unfortunately, other physical and chemical properties like density, boiling point, and melting point were not available in the search results.Applications De Recherche Scientifique
Hydrogen Bonding in Schiff Base Compounds : N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine derivatives are used in synthesizing Schiff base compounds, which exhibit complementary hydrogen bonding. These compounds, synthesized via solid-state reactions, have potential applications in material science and molecular recognition processes due to their hydrogen bonding characteristics (Akerman & Chiazzari, 2014).
Anticancer Activity of Metal Complexes : Derivatives of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine have been used in the synthesis of palladium and platinum complexes. These complexes exhibit significant anticancer activity against various human cancerous cell lines, suggesting their potential in cancer treatment (Mbugua et al., 2020).
Synthesis of Anticonvulsant Agents : Schiff bases derived from N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine have been evaluated for anticonvulsant activity. Several compounds in this series have shown promising results, indicating their potential in the development of new anticonvulsant drugs (Pandey & Srivastava, 2011).
Antimicrobial Agents : Novel series of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine derivatives have been synthesized and tested for antimicrobial activity. Some derivatives have shown significant activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Desai et al., 2012).
Cytotoxic Agents for Cancer Therapy : A series of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine derivatives were synthesized and evaluated for their anti-tumor potential against several cancer cell lines. Some compounds exhibited comparable or better cytotoxic activity than doxorubicin, a reference drug, suggesting their potential in cancer therapy (Ramazani et al., 2014).
Safety And Hazards
The safety information available indicates that “N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine” is potentially dangerous. The hazard statements include H227, H302, H315, H318, H335 . The precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Propriétés
IUPAC Name |
N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-9(2)6-7-4-3-5-8-7/h3-5,8H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIDGKXFJLYGNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293829 | |
| Record name | N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine | |
CAS RN |
14745-84-7 | |
| Record name | 14745-84-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

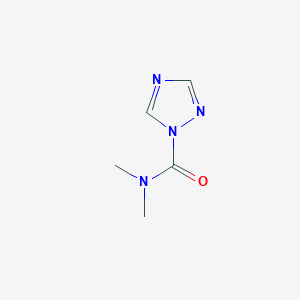

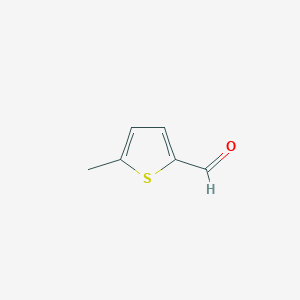
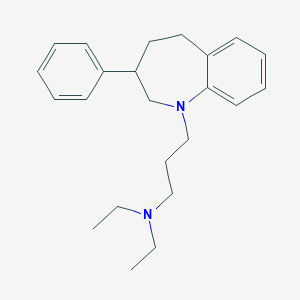
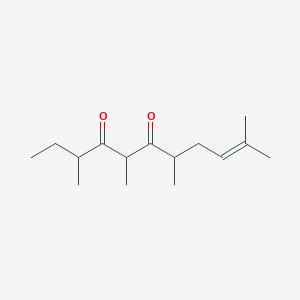
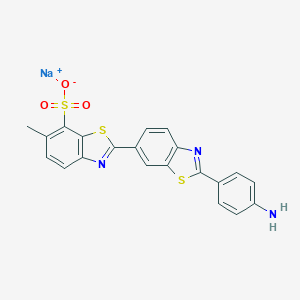
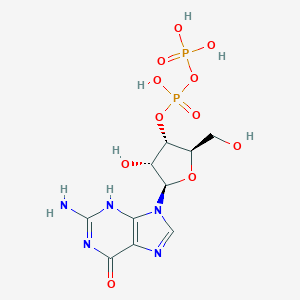
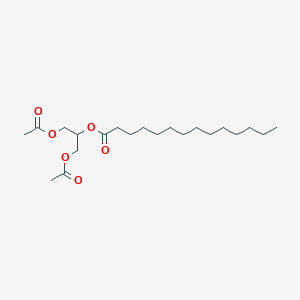
![Dipotassium;2,7,9,14,15,16,17,18-octaoxa-1,8-distibanuidapentacyclo[10.2.1.11,4.15,8.18,11]octadecane-3,6,10,13-tetrone](/img/structure/B81345.png)

